molecular formula C14H10O2 B14749634 2H,10H-Fluoreno[1,2-D][1,3]dioxole CAS No. 240-12-0

2H,10H-Fluoreno[1,2-D][1,3]dioxole

Cat. No.: B14749634
CAS No.: 240-12-0
M. Wt: 210.23 g/mol
InChI Key: JUFBITLPRIHOCE-UHFFFAOYSA-N
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Description

2H,10H-Fluoreno[1,2-D][1,3]dioxole: is a heterocyclic compound that features a fused ring system combining fluorene and dioxole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,10H-Fluoreno[1,2-D][1,3]dioxole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene derivatives with dioxole precursors in the presence of a catalyst can yield the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2H,10H-Fluoreno[1,2-D][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2H,10H-Fluoreno[1,2-D][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,10H-Fluoreno[1,2-D][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with receptors or enzymes, leading to modulation of cellular processes. Detailed studies have shown that it can affect pathways related to seizure activity and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 10H-Fluoreno[1,2-d]-1,3-dioxole
  • 1,3-Dioxolo-chromeno derivatives

Uniqueness

2H,10H-Fluoreno[1,2-D][1,3]dioxole is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

240-12-0

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

10H-indeno[1,2-g][1,3]benzodioxole

InChI

InChI=1S/C14H10O2/c1-2-4-10-9(3-1)7-12-11(10)5-6-13-14(12)16-8-15-13/h1-6H,7-8H2

InChI Key

JUFBITLPRIHOCE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=C(C=C3)OCO4

Origin of Product

United States

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